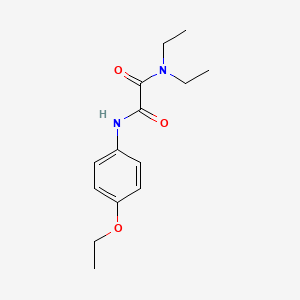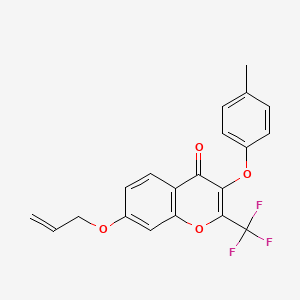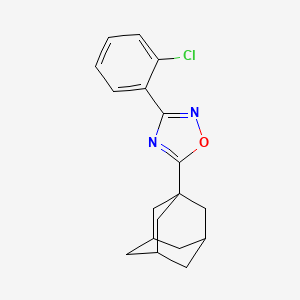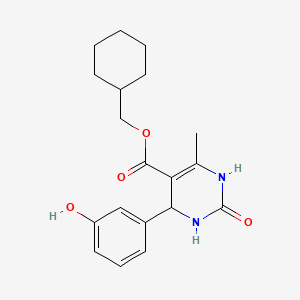![molecular formula C13H19N3O3 B5187439 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol](/img/structure/B5187439.png)
3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol, also known as NPPB, is a chemical compound that has been widely used in scientific research. This compound was first synthesized in the 1980s and has since been used in a variety of studies to investigate its mechanism of action and potential applications. In
作用机制
The mechanism of action of 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol is complex and involves multiple targets. 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol has been shown to interact with a variety of ion channels, transporters, and receptors, including the CFTR chloride channel, the VRAC channel, the CaCC channel, and the GABA-A receptor. By interacting with these targets, 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol can modulate their activity and affect a variety of physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol are diverse and depend on the specific target being modulated. Inhibition of CFTR by 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol has been shown to reduce fluid secretion in the airways and intestines, while inhibition of VRAC by 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol has been shown to reduce cell volume regulation and increase cell death. 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol has also been shown to inhibit the CaCC channel, which is involved in neurotransmitter release and smooth muscle contraction. Inhibition of the CaCC channel by 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol has been shown to reduce neurotransmitter release and relax smooth muscle.
实验室实验的优点和局限性
One of the major advantages of 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol is its ability to selectively inhibit specific ion channels, transporters, and receptors. This specificity allows researchers to investigate the role of these targets in various physiological processes. However, one of the limitations of 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol is its potential for off-target effects. 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol has been shown to interact with a variety of targets, and its effects on these targets can be difficult to predict. Additionally, the potency of 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol can vary depending on the target being modulated, which can complicate experimental design.
未来方向
There are many potential future directions for research involving 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol. One area of interest is the development of more selective 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol analogs that can target specific ion channels, transporters, and receptors with greater specificity. Another area of interest is the use of 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol in the treatment of various diseases. For example, 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol has been shown to inhibit CFTR, which is involved in cystic fibrosis. Further research is needed to investigate the potential of 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol as a treatment for this and other diseases. Finally, 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol may have applications in the development of new drugs. By understanding the mechanism of action of 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol, researchers may be able to develop new drugs that target specific ion channels, transporters, and receptors.
合成方法
The synthesis of 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol involves the reaction of 2-nitro-5-chloroaniline with pyrrolidine to form the intermediate 2-nitro-5-(1-pyrrolidinyl)aniline. This intermediate is then reacted with 1-chloro-3-propanol to form 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol. The synthesis of 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.
科学研究应用
3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol has been widely used in scientific research as a tool to investigate a variety of biological processes. One of the most common applications of 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol is in the study of ion channels. 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol has been shown to inhibit a variety of ion channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, the volume-regulated anion channel (VRAC), and the Ca2+-activated Cl- channel (CaCC). By inhibiting these channels, 3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol has been used to investigate their role in various physiological processes, including fluid secretion, cell volume regulation, and neurotransmitter release.
属性
IUPAC Name |
3-(2-nitro-5-pyrrolidin-1-ylanilino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c17-9-3-6-14-12-10-11(15-7-1-2-8-15)4-5-13(12)16(18)19/h4-5,10,14,17H,1-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTKQCQGINTGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]amino}propan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-(3-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5187371.png)
![2-[5-(4-isopropylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5187379.png)


![N,N-dimethyl-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5187392.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1-naphthamide](/img/structure/B5187395.png)
![11-(1-pyrenylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5187403.png)
![1-[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5187409.png)

![1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride](/img/structure/B5187419.png)

![2,5-dioxo-3-pyrrolidinyl N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B5187450.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]pyridine](/img/structure/B5187453.png)
![(dicyclopropylmethyl){[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B5187472.png)